molecular formula C8H8N4O2S B13111120 Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate

Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate

Cat. No.: B13111120
M. Wt: 224.24 g/mol
InChI Key: NGLASTUGACDUEP-UHFFFAOYSA-N
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Description

Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate is a heterocyclic compound that features a thiazole ring fused to a pyrazine ring, with an ethyl carbamate group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyrazine derivative in the presence of a suitable catalyst. For example, the reaction of 2-aminothiazole with 2-chloropyrazine in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolo[4,5-b]pyrazine derivatives .

Mechanism of Action

The mechanism of action of ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate is unique due to its specific fusion of thiazole and pyrazine rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

ethyl N-([1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

InChI

InChI=1S/C8H8N4O2S/c1-2-14-8(13)12-7-11-5-6(15-7)10-4-3-9-5/h3-4H,2H2,1H3,(H,9,11,12,13)

InChI Key

NGLASTUGACDUEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC=CN=C2S1

Origin of Product

United States

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